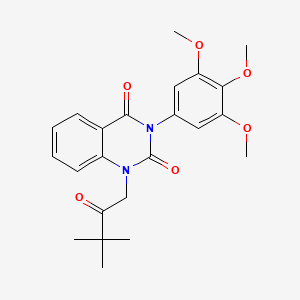![molecular formula C14H20N2O3S B6478209 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1251561-14-4](/img/structure/B6478209.png)
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea (hereinafter referred to as “DSTU”) is a compound that has been studied for its potential applications in a variety of fields. DSTU has been used in medicinal chemistry and biochemistry, as well as in the synthesis of materials for industrial applications.
Scientific Research Applications
DSTU has been used in a variety of scientific research applications. It has been used in medicinal chemistry and biochemistry, where it has been studied for its potential uses as a drug or therapeutic agent. It has also been used in the synthesis of materials for industrial applications, such as in the synthesis of polymers and other materials. In addition, DSTU has been studied for its potential uses in the detection of certain proteins and nucleic acids.
Mechanism of Action
The mechanism of action of DSTU is not yet fully understood. However, it is believed that DSTU binds to a specific receptor in the body and triggers a cascade of events that lead to the desired effect. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between the DSTU molecule and the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DSTU are not yet fully understood. However, it has been demonstrated to have a variety of effects on cells, including an increase in the production of certain proteins and nucleic acids. It has also been shown to have an anti-inflammatory effect on cells, as well as a protective effect against oxidative stress. In addition, DSTU has been demonstrated to have an immunomodulatory effect on cells, as well as an effect on cell proliferation.
Advantages and Limitations for Lab Experiments
The use of DSTU in lab experiments has a number of advantages. DSTU is a relatively stable compound, making it easy to store and handle. In addition, it is relatively non-toxic, making it safe to use in experiments. Furthermore, DSTU is relatively inexpensive, making it cost-effective for use in research. However, there are some limitations to the use of DSTU in laboratory experiments, such as the fact that it is not yet fully understood and there is still much to be learned about its mechanism of action.
Future Directions
Given the potential applications of DSTU, there are a number of potential future directions for research. These include further research into the mechanism of action of DSTU and the development of more efficient and cost-effective synthesis methods. Additionally, further research into the biochemical and physiological effects of DSTU could lead to the development of new therapeutic agents and materials for industrial applications. Finally, research into the use of DSTU as a diagnostic tool could lead to the development of new methods for detecting and monitoring proteins and nucleic acids.
Synthesis Methods
DSTU can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction of 1,4-dioxaspiro[4.4]nonan-2-ylmethyl chloride with thiophen-2-ylmethyl isocyanate. This reaction yields a mixture of 2-methyl-3-{1,4-dioxaspiro[4.4]nonan-2-yl}methylthiophene-1-carbonyl chloride and 2-methyl-3-{1,4-dioxaspiro[4.4]nonan-2-yl}methylthiophene-1-carbamate. The carbamate can then be deprotected with hydrochloric acid to yield the desired product.
properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-13(16-9-12-4-3-7-20-12)15-8-11-10-18-14(19-11)5-1-2-6-14/h3-4,7,11H,1-2,5-6,8-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBMBKNWDJGPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6478135.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)
![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)

![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)
![1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B6478215.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478218.png)